molecular formula C13H9F3O3 B11067763 2-Methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxylic acid

2-Methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxylic acid

Cat. No.: B11067763
M. Wt: 270.20 g/mol
InChI Key: MGLJKGGFRZAAJT-UHFFFAOYSA-N
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Description

2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with methylfuran in the presence of a base, followed by oxidation to form the desired furoic acid . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furoic acid moiety to alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or furoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-3-FUROIC ACID is unique due to its combination of a trifluoromethyl-substituted phenyl ring and a furoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxylic acid

InChI

InChI=1S/C13H9F3O3/c1-7-10(12(17)18)6-11(19-7)8-3-2-4-9(5-8)13(14,15)16/h2-6H,1H3,(H,17,18)

InChI Key

MGLJKGGFRZAAJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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